Cas no 2137574-35-5 (3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride)

3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride structure
2137574-35-5 structure
Product Name:3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride
CAS No:2137574-35-5
MF:C9H9FO3S
MW:216.229365110397
CID:6240104
PubChem ID:165863384
Update Time:2025-09-17

3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-728876
    • 2137574-35-5
    • 3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride
    • Inchi: 1S/C9H9FO3S/c10-14(11,12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2
    • InChI Key: LXLSJOAFGLPPHW-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CC2=C1OCCC2)(=O)(=O)F

Computed Properties

  • Exact Mass: 216.02564348g/mol
  • Monoisotopic Mass: 216.02564348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 51.8Ų

3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-728876-0.05g
3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride
2137574-35-5
0.05g
$551.0 2023-05-26
Enamine
EN300-728876-0.1g
3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride
2137574-35-5
0.1g
$578.0 2023-05-26
Enamine
EN300-728876-0.25g
3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride
2137574-35-5
0.25g
$604.0 2023-05-26
Enamine
EN300-728876-0.5g
3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride
2137574-35-5
0.5g
$630.0 2023-05-26
Enamine
EN300-728876-1.0g
3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride
2137574-35-5
1g
$656.0 2023-05-26
Enamine
EN300-728876-2.5g
3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride
2137574-35-5
2.5g
$1287.0 2023-05-26
Enamine
EN300-728876-5.0g
3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride
2137574-35-5
5g
$1903.0 2023-05-26
Enamine
EN300-728876-10.0g
3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride
2137574-35-5
10g
$2823.0 2023-05-26

3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride Related Literature

Additional information on 3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride

Professional Introduction to 3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride (CAS No. 2137574-35-5)

The compound 3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride (CAS No. 2137574-35-5) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and synthesis of bioactive molecules. This heterocyclic sulfonamide derivative has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a benzopyran scaffold combined with a sulfonyl fluoride group provides a versatile platform for further functionalization, making it a valuable intermediate in the development of novel therapeutic agents.

From a chemical perspective, the 3,4-dihydro-2H-1-benzopyran core is a well-studied scaffold that is frequently employed in drug discovery programs due to its ability to mimic the binding pockets of various biological targets. The introduction of a sulfonyl fluoride group at the 8-position enhances the compound's reactivity, allowing for facile derivatization through nucleophilic substitution reactions. This feature is particularly advantageous when designing molecules that require specific modifications to optimize pharmacokinetic properties or target specificity.

Recent research has highlighted the utility of 3,4-dihydro-2H-1-benzopyran derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that modifications to this scaffold can influence binding affinity and selectivity towards enzymes such as kinases and proteases, which are key targets in oncology and inflammatory diseases. The sulfonyl fluoride moiety, in particular, has been shown to improve metabolic stability and bioavailability upon further chemical transformations.

In the context of drug development, the reactivity of the sulfonyl fluoride group allows for efficient coupling with amines or hydroxyl groups present in biomolecules. This property has been exploited in the synthesis of peptidomimetics and small-molecule inhibitors, where precise control over functional group transformations is essential. The ability to introduce this compound as a building block streamlines synthetic pathways, reducing both time and cost associated with lead optimization.

The pharmacological potential of 3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride has been explored in several preclinical studies. Researchers have investigated its interaction with biological targets such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which play critical roles in cell cycle regulation and immune responses. Preliminary findings suggest that derivatives of this compound exhibit promising activity in modulating these pathways without significant off-target effects.

The synthetic methodologies for preparing 3,4-dihydro-2H-1-benzopyran derivatives have seen significant refinement over recent years. Advances in transition-metal catalysis and asymmetric synthesis have enabled more efficient and scalable production processes. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct the benzopyran core with high regioselectivity. Additionally, fluorous chemistry techniques have facilitated the introduction and manipulation of sulfonyl fluoride groups under mild conditions.

The role of computational chemistry in optimizing 3,4-dihydro-2H-1-benzopyran-based drug candidates cannot be overstated. Molecular modeling studies have provided insights into how structural variations influence binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions guide experimental efforts by identifying promising analogs for further testing. The integration of experimental data with computational models has accelerated the discovery process significantly.

Future directions in the study of 3,4-dihydro-2H-1-benzopyran-8-sulfonyl fluoride include exploring its applications in targeted therapy and combination regimens. Given its versatility as a scaffold for further derivatization, this compound holds promise for developing next-generation therapeutics that address complex diseases such as cancer and neurodegenerative disorders. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into clinical practice.

In summary,3,4-dihydro-2H-1-benzopyran derivatives, particularly those featuring an 8-sulfonyl fluoride group (CAS No. 2137574-35-5), represent a compelling class of molecules with broad pharmaceutical applications. Their unique structural features enable diverse functionalization strategies while maintaining high reactivity towards biological targets. As research continues to uncover new synthetic pathways and pharmacological effects,this class of compounds will undoubtedly play an increasingly important role in modern drug discovery efforts.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD